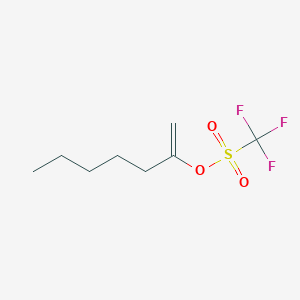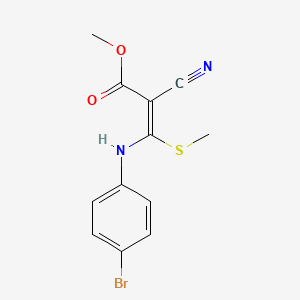
methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a bromoaniline moiety, a cyano group, and a methylsulfanyl group, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate typically involves multiple steps. One common method starts with the bromination of aniline to produce 4-bromoaniline . This intermediate is then reacted with other reagents to introduce the cyano and methylsulfanyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromoaniline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate involves its interaction with specific molecular targets. The bromoaniline moiety can interact with enzymes or receptors, while the cyano and methylsulfanyl groups can modulate its reactivity and binding affinity. These interactions can lead to the inhibition or activation of biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-bromoanilino)-4-oxobutanoate
- 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-bromobenzoate
Uniqueness
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyano and methylsulfanyl groups, in particular, distinguishes it from other similar compounds and enhances its versatility in chemical synthesis and research applications.
Propriétés
Numéro CAS |
101662-06-0 |
|---|---|
Formule moléculaire |
C12H11BrN2O2S |
Poids moléculaire |
327.20 g/mol |
Nom IUPAC |
methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C12H11BrN2O2S/c1-17-12(16)10(7-14)11(18-2)15-9-5-3-8(13)4-6-9/h3-6,15H,1-2H3/b11-10+ |
Clé InChI |
YDRSWASYIKJXSS-ZHACJKMWSA-N |
SMILES isomérique |
COC(=O)/C(=C(\NC1=CC=C(C=C1)Br)/SC)/C#N |
SMILES canonique |
COC(=O)C(=C(NC1=CC=C(C=C1)Br)SC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



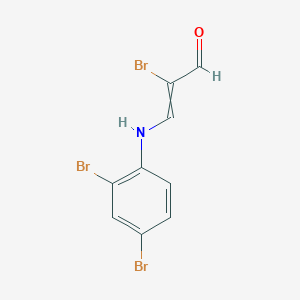

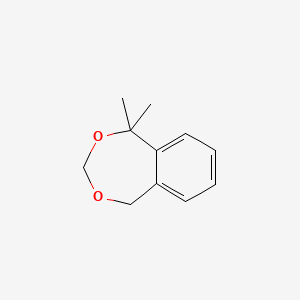
![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)


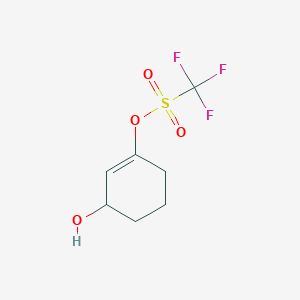
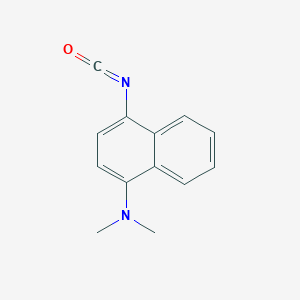
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)
